达芙尼索明 B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

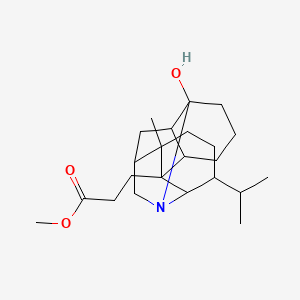

Daphnezomine B is a complex organic compound with a unique structure. This compound is characterized by its pentacyclic framework, which includes multiple rings and functional groups.

科学研究应用

Daphnezomine B has several scientific research applications:

Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.

Organic Synthesis: The compound can be used as a building block in organic synthesis, allowing for the construction of more complex molecules.

Material Sciences: Its structural properties make it useful in the development of new materials with specific characteristics, such as enhanced stability or reactivity.

作用机制

Daphnezomine B, also known as Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate, is a structurally unique Daphniphyllum alkaloid . This compound has been the subject of extensive research due to its complex structure and potential biological activities .

Target of Action

Daphniphyllum alkaloids, the family to which daphnezomine b belongs, are known to exhibit a broad spectrum of biological activities, including anticancer and anti-hiv effects .

Mode of Action

Its unique aza-adamantane core structure suggests a complex interaction with its targets

Biochemical Pathways

Given its potential anticancer and anti-HIV activities, it is likely that Daphnezomine B interacts with pathways related to cell proliferation and viral replication .

Result of Action

Daphnezomine B has been found to exert notable cytotoxicity in murine lymphoma L1210 cells, with an IC50 at 1.2 μM . This suggests that Daphnezomine B may have potential as an anticancer agent.

生化分析

Biochemical Properties

Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with short-chain alcohol dehydrogenases, which are crucial for the dynamic kinetic asymmetric transformation of certain substrates . These interactions are typically characterized by the formation of enzyme-substrate complexes, leading to the catalysis of specific biochemical reactions.

Cellular Effects

The effects of Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect redox signaling pathways, leading to changes in gene expression and cellular responses to oxidative stress . These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress responses, thereby modulating cellular redox states . These molecular interactions are critical for the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant properties, while higher doses could lead to toxic or adverse effects . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux. For instance, it has been shown to modulate the activity of enzymes involved in the mevalonate pathway, which is essential for the biosynthesis of isoprenoids . These interactions highlight the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate within cells and tissues are mediated by specific transporters and binding proteins. Studies have identified transporters such as organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) that facilitate the compound’s movement across cellular membranes . These transport mechanisms are vital for understanding the compound’s bioavailability and distribution in biological systems.

Subcellular Localization

The subcellular localization of Methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate is crucial for its activity and function. The compound has been observed to localize within specific cellular compartments, such as the endoplasmic reticulum and mitochondria . These localization patterns are influenced by targeting signals and post-translational modifications that direct the compound to its functional sites within the cell.

准备方法

The synthesis of Daphnezomine B involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Formation of the Pentacyclic Core: The initial step involves the construction of the pentacyclic core through a series of cyclization reactions. This is achieved using specific catalysts and reaction conditions to ensure the correct formation of the rings.

Functional Group Introduction: After the core structure is formed, various functional groups, such as hydroxyl and methyl groups, are introduced through selective reactions. This step often requires the use of protecting groups to prevent unwanted side reactions.

Esterification: The final step involves the esterification of the compound to form the methyl ester. This is typically achieved using methanol and an acid catalyst under reflux conditions.

化学反应分析

Daphnezomine B undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

相似化合物的比较

Daphnezomine B can be compared with other similar compounds, such as:

2-Hydroxy-2-methylpropiophenone: This compound shares some structural similarities but differs in its functional groups and overall reactivity.

4-Hydroxy-1-methyl-7-(propan-2-yl)-4-methylcyclohex-2-enyl acetate: Another compound with a similar core structure but different substituents and functional groups.

The uniqueness of Daphnezomine B lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.

生物活性

Daphnezomine B is a member of the Daphniphyllum alkaloids, a class of natural products known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of Daphnezomine B, including its synthesis, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Synthesis

Daphnezomine B features a unique aza-adamantane core structure, which is characteristic of many Daphniphyllum alkaloids. The total synthesis of Daphnezomine B has been achieved through various methodologies, employing strategies such as radical cyclization and palladium-catalyzed reactions. Notably, recent studies have reported divergent total syntheses of Daphnezomines A and B, demonstrating modular approaches that utilize a series of chemical transformations to construct the complex molecular architecture efficiently .

Cytotoxicity

Daphnezomine B has been evaluated for its cytotoxic effects against several cancer cell lines. In particular, it exhibits moderate cytotoxicity against the HeLa cell line, with an IC50 value reported at approximately 16.0 μg/mL (or about 3.89 μM ) in some studies . This suggests that Daphnezomine B may have potential as an anticancer agent.

The precise mechanism by which Daphnezomine B exerts its cytotoxic effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. Further studies are needed to elucidate these mechanisms.

Anti-inflammatory Activity

In addition to its cytotoxic properties, Daphnezomine B has been assessed for anti-inflammatory activity. However, preliminary results indicate that it does not significantly inhibit lipopolysaccharide-induced inflammation in macrophages at concentrations up to 10 μM . This finding suggests that while Daphnezomine B may have potential in oncology, its utility in treating inflammatory conditions might be limited.

Case Studies and Research Findings

Recent research highlights the ongoing exploration of Daphniphyllum alkaloids, including Daphnezomine B, for their biological activities:

- Cytotoxicity Studies : A study demonstrated that Daphnezomine B could inhibit the proliferation of HeLa cells effectively. This study utilized various assays to confirm the compound's potency against cancer cells.

- Synthetic Approaches : The synthesis of Daphnezomine B has been a focal point in recent organic chemistry research, with several groups reporting successful synthetic routes that provide access to this complex molecule for further biological testing .

- Comparative Analysis : In comparative studies with other Daphniphyllum alkaloids, Daphnezomine B showed varying levels of activity against different cell lines, underscoring the need for further investigation into structure-activity relationships within this class of compounds .

属性

IUPAC Name |

methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO3/c1-14(2)16-7-10-21(3)15-12-18-17-6-5-9-23(18,26)24(13-15)20(16)22(17,21)11-8-19(25)27-4/h14-18,20,26H,5-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPYRJLWEYKHDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3CC4C5C2(C1N(C3)C4(CCC5)O)CCC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。